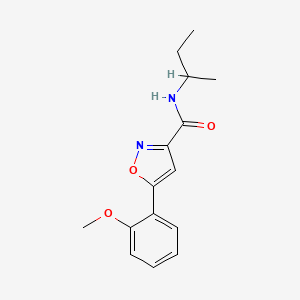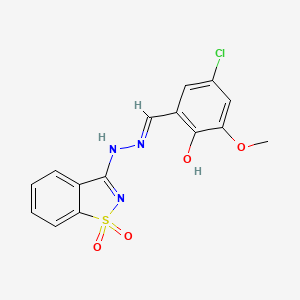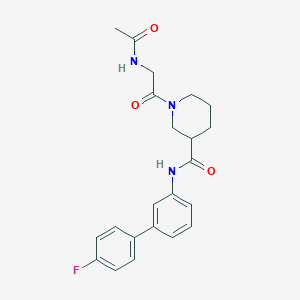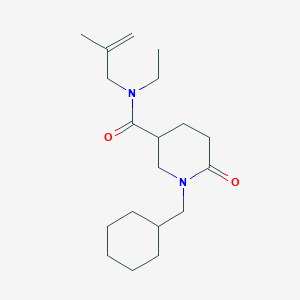
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide is a chemical compound that has been extensively researched due to its potential in various scientific fields. It is commonly referred to as SNC80 and is a selective agonist of the delta-opioid receptor.
Mécanisme D'action
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide is a selective agonist of the delta-opioid receptor. This receptor is primarily found in the peripheral nervous system and has been shown to play a role in pain modulation, mood regulation, and addiction. When N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide binds to the delta-opioid receptor, it activates a signaling pathway that leads to the release of endogenous opioids such as enkephalins and endorphins. These opioids then bind to opioid receptors in the brain and spinal cord, leading to pain relief and other physiological effects.
Biochemical and Physiological Effects:
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has been shown to have several biochemical and physiological effects. It has been shown to have analgesic effects, meaning it can relieve pain. It has also been shown to have antidepressant and anxiolytic effects, meaning it can improve mood and reduce anxiety. Additionally, it has been shown to have neuroprotective properties, meaning it can protect neurons from damage and death.
Avantages Et Limitations Des Expériences En Laboratoire
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has several advantages for lab experiments. It is a selective agonist of the delta-opioid receptor, meaning it can be used to study the physiological effects of delta-opioid receptor activation. It has also been extensively studied, meaning there is a large body of research on its effects and mechanisms of action. However, one limitation is that it is a synthetic compound, meaning it may not accurately represent the effects of endogenous opioids.
Orientations Futures
There are several future directions for research on N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide. One area of research is its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research is its potential in treating drug addiction and withdrawal symptoms. Additionally, further research is needed to fully understand its mechanisms of action and effects on the body.
Méthodes De Synthèse
The synthesis of N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide is a complex process that involves several steps. The first step involves the synthesis of 2-methoxyphenylacetic acid, which is then converted to 2-methoxyphenylacetonitrile. The nitrile group is then reduced to an amine group, which is further reacted with sec-butyl isocyanate and acetic anhydride to form the final product.
Applications De Recherche Scientifique
N-(sec-butyl)-5-(2-methoxyphenyl)-3-isoxazolecarboxamide has been extensively researched due to its potential in various scientific fields. It has been shown to have analgesic, antidepressant, and anxiolytic effects. It has also been studied for its potential in treating drug addiction and withdrawal symptoms. Additionally, it has been shown to have neuroprotective properties and may be useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-butan-2-yl-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-10(2)16-15(18)12-9-14(20-17-12)11-7-5-6-8-13(11)19-3/h5-10H,4H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLSLNORGULLGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=NOC(=C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Butan-2-YL)-5-(2-methoxyphenyl)-1,2-oxazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[4-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(1-naphthyl)methanone](/img/structure/B6087294.png)

![(4-chloro-2-methylphenyl){1-[3-(2-methyl-1H-benzimidazol-1-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6087306.png)
![1-(2-methoxy-5-{[methyl(3-methylbutyl)amino]methyl}phenoxy)-3-(1-piperidinyl)-2-propanol](/img/structure/B6087309.png)
![N-(3-chlorophenyl)-N'-(4-{3-[(4,6-dimethyl-2-pyrimidinyl)amino]-1H-1,2,4-triazol-5-yl}phenyl)urea](/img/structure/B6087316.png)

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-phenylethyl)piperidine](/img/structure/B6087330.png)
![6-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)carbonyl]-3-(4-fluoro-3-methylphenyl)-1-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B6087341.png)
![2-{[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]methyl}-4(3H)-quinazolinone](/img/structure/B6087367.png)
![3,5-dimethyl-7-(4-methyl-1-piperidinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B6087380.png)
![2-(2-methoxyphenyl)-8-(4H-1,2,4-triazol-4-yl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B6087381.png)
![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B6087386.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]-N-[2-(trifluoromethyl)benzyl]methanamine](/img/structure/B6087393.png)